Allaric acid
Description
Historical Perspectives in Sugar Acid Research
The exploration of monosaccharides and their derivatives dates back to the early days of organic chemistry. Around 1890, Emil Fischer's extensive research laid the groundwork for understanding the structures and names of all monosaccharides. glycoforum.gr.jp Following this foundational work, research shifted towards the practical applications of these molecules, including their oxidation products, the sugar acids. glycoforum.gr.jp The development of methods to oxidize aldoses, such as using nitric acid, led to the synthesis and characterization of aldaric acids. wikipedia.orgresearchgate.net This opened up avenues for studying their diverse stereochemical arrangements and potential uses. researchgate.net Over time, the focus has expanded from purely synthetic curiosity to harnessing these bio-based molecules as sustainable resources. polimi.it
Classification and Nomenclature of Aldaric Acids
Aldaric acids are a group of sugar acids characterized by the presence of carboxylic acid groups at both ends of their carbon chain. wikipedia.orgbartleby.com They are formed by the oxidation of both the terminal aldehyde group and the terminal primary alcohol group of an aldose. wikipedia.orglibretexts.orglibretexts.org The general formula for an aldaric acid is HOOC-(CHOH)n-COOH. wikipedia.orgpolimi.itbartleby.com
The nomenclature of aldaric acids is directly derived from the parent sugar from which they are formed. wikipedia.orgbartleby.com For instance, the oxidation of glucose yields glucaric acid, and allose is oxidized to form allaric acid. wikipedia.orgbartleby.commdpi.com A notable feature of aldaric acids is that due to the identical functional groups at both ends, two different parent sugars can sometimes yield the same aldaric acid. wikipedia.org
Hexaric Acid Isomerism and Stereochemical Considerations
Hexaric acids, the six-carbon members of the aldaric acid family, are derived from the oxidation of aldohexoses. researchgate.netmdpi.com Aldohexoses possess four stereocenters, which theoretically results in sixteen stereoisomers. researchgate.netmdpi.com However, when both ends of the carbon chain are oxidized to carboxylic acids to form hexaric acids, the number of unique isomers is reduced. mdpi.com This is because some pairs of aldoses, like D-glucose and L-gulose, yield the same aldaric acid (D-glucaric acid). wikipedia.org
The Le Bel-van't Hoff rule states that for a molecule with 'n' asymmetric carbon atoms, the maximum number of possible stereoisomers is 2^n. wikipedia.org For an aldohexose with four stereogenic centers, this would be 2^4 = 16 possible stereoisomers. wikipedia.org The stereochemistry of hexaric acids is complex, with multiple chiral centers influencing their three-dimensional structure and properties. mdpi.com This stereochemical diversity is a key factor in the varied applications being explored for these compounds. researchgate.netmdpi.com
This compound as a Meso-Compound: Implications for Molecular Symmetry and Reactivity Research
The meso nature of this compound has significant implications for research. The symmetry of the molecule can influence its reactivity and how it interacts with other molecules. chemrj.org For instance, in polymerization reactions, the stereochemistry of the monomer can affect the properties of the resulting polymer. mdpi.com The achiral nature of meso-compounds like this compound can be advantageous in certain synthetic applications, simplifying purification and characterization processes. polimi.it
Significance of this compound in Bio-based Chemical Research
The push towards a sustainable bio-economy has highlighted the importance of platform chemicals derived from renewable biomass. polimi.it Aldaric acids, including this compound, are recognized as valuable bio-based building blocks due to their functionality. polimi.itresearchgate.net The presence of two carboxylic acid groups and multiple hydroxyl groups makes them versatile starting materials for a range of products. bartleby.commdpi.com
Research has focused on utilizing aldaric acids as monomers for the synthesis of bio-based polymers such as polyamides and polyesters. mdpi.comresearchgate.net These polymers are of interest due to their potential biodegradability and derivation from renewable resources, offering a more environmentally friendly alternative to traditional petroleum-based plastics. researchgate.net The stereochemical diversity among aldaric acids allows for the tuning of polymer properties. mdpi.com For example, the structure of the aldaric acid used can influence the crystallinity and thermal properties of the resulting polymer. mdpi.com While research has extensively covered other aldaric acids like D-glucaric acid and galactaric acid, the principles apply to this compound as a potential monomer in the creation of novel, sustainable materials. polimi.itmdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O8 |
|---|---|
Molecular Weight |
210.14 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2+,3-,4+ |
InChI Key |
DSLZVSRJTYRBFB-GNSDDBTRSA-N |
SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Isomeric SMILES |
[C@@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O |
Canonical SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Allaric Acid and Its Precursors
Research on Traditional Oxidative Synthesis Pathways
The foundational method for producing aldaric acids involves the strong oxidation of the parent aldose.
The conventional synthesis of aldaric acids, including allaric acid, is typically achieved through the oxidation of the corresponding aldose with nitric acid. wikipedia.orgchemeurope.com In this reaction, the open-chain form of the sugar reacts, leading to the oxidation of both the aldehyde group at the C1 position and the terminal primary alcohol group at the C6 position to carboxylic acid functionalities. chemeurope.comlibretexts.org The general formula for an aldaric acid is HOOC-(CHOH)n-COOH. researchgate.net
The mechanism of nitric acid oxidation, while complex, is thought to involve the protonation of the carbonyl oxygen, followed by a nucleophilic attack from a nitrate (B79036) species. researchgate.netyoutube.com A similar oxidative process is proposed to occur at the terminal alcohol group to yield the final dicarboxylic acid. youtube.com
Research into optimizing this traditional pathway has focused on reaction conditions to maximize yield and purity. Studies on the synthesis of other aldaric acids, such as mucic acid from galactose, provide insights into the parameters that are critical for optimization. These include acid concentration, temperature, and reactant molar ratios. researchgate.net For instance, optimized conditions for mucic acid synthesis have been identified, which serve as a valuable reference for the synthesis of this compound. researchgate.net
Table 1: Optimized Reaction Conditions for Nitric Acid Oxidation of Galactose to Mucic Acid
| Parameter | Optimized Value |
| Nitric Acid Concentration | 5 M |
| Temperature | 95 °C |
| Galactose/HNO₃ Molar Ratio | 1:9 |
| Initial Galactose Concentration | 100 g/L |
| Data derived from experimental and computational studies on mucic acid synthesis, which can inform optimization for other aldaric acids. researchgate.net |
A key structural consequence of this dual-ended oxidation is that some aldaric acids are achiral meso compounds, as they possess an internal plane of symmetry despite having multiple chiral centers. wikipedia.orglibretexts.org This occurs if a sugar and its enantiomer oxidize to the same aldaric acid. wikipedia.org
While effective, the use of nitric acid presents significant environmental and safety challenges, primarily the production of toxic nitrogen oxide (NOx) fumes. medcraveonline.com This has spurred research into "greener" alternatives that align with the principles of sustainable chemistry, such as using less hazardous reagents and developing catalytic processes. medcraveonline.comoup.com
One major area of investigation is the replacement of nitric acid with more environmentally benign oxidants. For the production of adipic acid, a related dicarboxylic acid, a greener industrial method has been developed that uses hydrogen peroxide (H₂O₂) as the oxidant in the presence of a tungsten-based catalyst. medcraveonline.com This approach avoids the use of carcinogenic benzene (B151609) and the emission of toxic gases associated with older methods. medcraveonline.com Similar strategies employing cleaner oxidants and efficient catalysts are being explored for aldaric acid production to minimize environmental impact.
Furthermore, the shift towards using renewable feedstocks, such as plant biomass, instead of pure monosaccharides is a key goal in green chemistry. researchgate.netamazon.com Developing processes that can convert complex biomass directly into aldaric acids is an active area of research. researchgate.netmdpi.com Biosynthesis, which relies on microorganisms or enzymes to carry out chemical transformations, represents a fundamentally green alternative to traditional chemical synthesis, as it operates under mild conditions and can utilize renewable resources. mdpi.com
Nitric Acid Oxidation of Aldoses: Mechanistic and Yield Optimization Studies
Catalytic Synthesis Research
Catalysis offers a powerful tool for improving the efficiency, selectivity, and sustainability of chemical synthesis. Both heterogeneous and homogeneous catalytic systems are being actively researched for aldaric acid production.
Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas reaction mixture), are highly advantageous for industrial processes. medcraveonline.comgoogle.com Their primary benefit is the ease of separation from the reaction mixture, allowing the catalyst to be recovered and reused, which reduces cost and waste. medcraveonline.comgoogle.com
Research has focused on the use of noble metal catalysts for the selective oxidation of sugars. For example, catalysts containing metals such as Ruthenium (Ru), Platinum (Pt), Gold (Au), and Palladium (Pd) supported on materials like hypercrosslinked polystyrene (HPS) have shown high efficiency in converting monosaccharides to aldaric acids. mdpi.com Ruthenium-based catalysts, in particular, have demonstrated high activity for this transformation. mdpi.com Other studies have explored bimetallic catalysts, such as AuPt/ZrO₂ and AuCu/ZrO₂, for the selective oxidation of glucose to glucaric acid. researchgate.net
More recently, solid Rhenium on carbon (Re/C) catalysts have been developed for the subsequent conversion of aldaric acids into other valuable chemicals like muconic and adipic acid, demonstrating the potential of heterogeneous systems in the bio-based chemical value chain. researchgate.netresearchgate.netx-mol.net
Table 2: Examples of Heterogeneous Catalytic Systems in Aldaric Acid Related Synthesis
| Catalyst System | Support Material | Reactant(s) | Product(s) | Key Finding |
| Pt, Pd, Au, Ru | Hypercrosslinked Polystyrene (HPS) | Monosaccharides (e.g., cellobiose) | Aldaric Acids (e.g., glucaric acid) | Noble metal catalysts on HPS are effective for direct oxidation of sugars. mdpi.com |
| AuPt/ZrO₂, AuCu/ZrO₂ | Zirconia (ZrO₂) | Glucose | Glucaric Acid | Bimetallic catalysts show high selectivity for glucose oxidation. researchgate.net |
| Re/C | Carbon | Aldaric Acid | Muconic Acid, Adipic Acid | Demonstrates a novel, H₂-free heterogeneous process for aldaric acid dehydroxylation. researchgate.netx-mol.net |
Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically dissolved in the reaction solvent. wikipedia.org This approach can offer high activity and selectivity because the catalytic sites are readily accessible to the reactant molecules. Transition metal complexes are often used as homogeneous catalysts due to their variable oxidation states. wikipedia.orgchemistrystudent.com
In the context of aldaric acid chemistry, a homogeneous methyloxorhenium catalyst has been reported for the conversion of aldaric acid to muconic acid esters in an alcohol solvent. google.com This system achieved a high yield, showcasing the potential of homogeneous catalysts. google.com
However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product at the end of the reaction. google.com This complicates product purification, can lead to product contamination, and makes catalyst recycling challenging and costly, which is a considerable disadvantage compared to heterogeneous systems. google.comwikipedia.org
Development of Heterogeneous Catalytic Systems for Aldaric Acid Synthesis
Chemoenzymatic and Biocatalytic Synthesis Research
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is emerging as a highly selective and sustainable synthetic strategy. oup.com It adheres to many principles of green chemistry by operating under mild, aqueous conditions and generating less hazardous waste. oup.comigem.wiki When combined with traditional chemical steps, it is known as chemoenzymatic synthesis. pku.edu.cnmdpi.com
While specific studies detailing the biocatalytic production of this compound are not widespread, the principles are well-established. Oxidoreductase enzymes, such as cytochromes P450, are known for their ability to perform highly regio- and stereoselective oxidation reactions on complex molecules. oup.com A potential biocatalytic route to this compound would involve using a whole-cell system (e.g., Streptomyces) or an isolated oxidoreductase engineered to selectively oxidize both terminal carbons of allose. oup.com This approach offers unparalleled selectivity, often obviating the need for chemical protecting groups. oup.com
A chemoenzymatic strategy could involve a multi-step process where chemical synthesis is used to create a modified sugar substrate, which is then subjected to enzymatic transformation. mdpi.com For instance, an acetal-protected allose derivative could be synthesized chemically and then esterified using a lipase (B570770) enzyme like Novozyme 435 before deprotection. mdpi.com This combination of chemical and enzymatic steps allows for the synthesis of novel derivatives that may be difficult to obtain by either method alone. nih.govbeilstein-journals.org The use of enzymes in this manner can lead to highly efficient and selective transformations under neutral pH and ambient temperature conditions. researchgate.net
Enzymatic Routes for Aldaric Acid Biosynthesis and Transformation
The biosynthesis of aldaric acids involves the oxidation of an aldose sugar at both terminal carbons (the C1 aldehyde and the C6 primary alcohol) to form carboxylic acid groups. ontosight.aiwikipedia.org While chemical oxidation using agents like nitric acid can achieve this transformation, enzymatic routes are sought for their precision and sustainability. wikipedia.org The complete enzymatic pathway from D-allose to this compound is not fully elucidated in a single organism, but key enzymatic steps have been identified.
The initial oxidation of the aldehyde group of D-allose to an aldonic acid has been demonstrated. A patent describes a novel NAD-cofactor-coupled D-allose dehydrogenase enzyme, isolated from a fungal source, which is highly specific for D-allose. google.com This enzyme catalyzes the oxidation of D-allose into D-allolactone. google.com The lactone can then be hydrolyzed, either chemically at a high pH or potentially by a yet-to-be-identified enzymatic hydrolase, to yield D-allonic acid. google.com This represents the enzymatic oxidation of one end of the sugar chain.
Table 1: Characterization of D-Allose Dehydrogenase for D-Allonic Acid Production
| Parameter | Description | Finding | Source |
|---|---|---|---|
| Enzyme | D-allose dehydrogenase | A novel enzyme isolated from a fungal culture. | google.com |
| Substrate | D-allose | The enzyme is highly sensitive and specific for D-allose. | google.com |
| Cofactor | NAD (Nicotinamide adenine (B156593) dinucleotide) | The enzyme is NAD-dependent. | google.com |
| Product | D-allolactone | The direct product is the lactone, which hydrolyzes to D-allonic acid. | google.com |
| Inducibility | The enzyme is expressed in the fungal cells only when they are grown on D-allose as the substrate. | google.com |
To achieve the full conversion to this compound, the terminal alcohol group at the C6 position must also be oxidized. General biosynthetic pathways for other aldaric acids often proceed through a uronic acid intermediate. ontosight.ai This involves enzymes like uronate dehydrogenase, which catalyzes the oxidation of a uronic acid (where the C6 position is already oxidized) to the corresponding aldaric acid. ontosight.ai Therefore, a hypothetical complete enzymatic pathway to this compound could involve two key steps:
Oxidation of D-allose at the C6 position to form D-alluronic acid, likely via an oxidase or dehydrogenase.
Oxidation of D-alluronic acid at the C1 position to form this compound, catalyzed by an enzyme such as uronate dehydrogenase.
While specific enzymes for the complete conversion of D-allose to this compound remain a subject of research, the enzymatic machinery for analogous transformations exists in nature, providing a blueprint for future discovery and engineering.
Microbial Fermentation and Genetic Engineering Strategies for Sugar Acid Production
Microbial fermentation, enhanced by metabolic engineering, represents a powerful platform for producing sugar acids from renewable resources. atamanchemicals.comnih.gov This approach involves genetically modifying microorganisms to create efficient cell factories. While the production of other aldaric acids like D-glucaric and galactaric acid has seen significant progress, the specific application of these strategies for this compound production is a developing area. nih.govresearchgate.net
The core strategies of metabolic engineering are broadly applicable and provide a clear framework for developing this compound-producing microbes. nih.gov
Table 2: Key Metabolic Engineering Strategies for Sugar Acid Production
| Strategy | Description | Example Application (in related acids) | Source |
|---|---|---|---|
| Pathway Engineering | Introducing and overexpressing genes for key enzymes in the desired biosynthetic pathway. | Expressing the udh gene (uronate dehydrogenase) from Agrobacterium tumefaciens in Trichoderma reesei to convert D-galacturonic acid to galactaric acid. | nih.govmdpi.com |
| Deletion of Competing Pathways | Knocking out genes of pathways that divert precursors away from the target product, increasing flux towards the desired acid. | Deleting the gar1 gene (D-galacturonate reductase) in T. reesei to prevent the native metabolism of D-galacturonic acid, redirecting it to the engineered pathway. | nih.gov |
| Cofactor Balancing | Engineering cellular metabolism to ensure a sufficient supply of required cofactors (e.g., NAD⁺/NADH). | Overexpressing NAD⁺-dependent enzymes to ensure the redox balance required for oxidative reactions. | acs.org |
| Transporter Engineering | Modifying or introducing membrane transporters to improve the uptake of substrates or the export of the final product. | Enhancing sugar uptake to increase the intracellular precursor pool available for conversion. | atamanchemicals.com |
A notable success in this field is the production of galactaric acid. Researchers engineered the fungus Trichoderma reesei by first deleting its native pathway for D-galacturonic acid metabolism. nih.gov They then introduced a uronate dehydrogenase from a bacterium, successfully rerouting the metabolic flux to produce galactaric acid from pectin-derived D-galacturonic acid, achieving titers of up to 20 g/L. atamanchemicals.comnih.gov Similar work has been done in Escherichia coli and Aspergillus niger. nih.govmdpi.com
These established methodologies offer a clear roadmap for the microbial production of this compound. A future engineered strain could be designed to utilize D-allose and express a heterologous pathway consisting of the necessary oxidases and dehydrogenases to achieve its conversion to this compound.
Studies on the Interconversion Pathways with Related Aldaric Acids (e.g., from Galactaric Acid)
The interconversion of aldaric acids through epimerization—the change in stereochemistry at a single chiral center—is a known chemical phenomenon. This compound and galactaric acid (also known as mucic acid) are stereoisomers, differing in the configuration of their hydroxyl groups. This relationship allows for the direct conversion of the more readily available galactaric acid into this compound.
Research has demonstrated that this transformation can be achieved under specific chemical conditions. One established method involves heating galactaric acid in the presence of pyridine (B92270) at high temperatures. atamanchemicals.comatamankimya.com This process facilitates the epimerization at specific carbon atoms, leading to the formation of this compound, which is also referred to by its older name, allomucic acid. atamanchemicals.comchemsrc.com Another reported method involves the equilibration of galactaric acid in an aqueous solution of sodium hydroxide, which can also shift the stereochemistry to yield this compound. polimi.it
Table 3: Chemical Interconversion of Galactaric Acid to this compound
| Starting Material | Reagent/Condition | Product | Description | Source |
|---|---|---|---|---|
| Galactaric Acid | Pyridine, heated to 140°C | This compound (Allomucic Acid) | Epimerization reaction driven by heat in a basic organic solvent. | atamanchemicals.comatamankimya.com |
These interconversion pathways are significant as they provide a synthetic route to this compound from a different, and potentially more accessible, aldaric acid precursor. This leverages the availability of feedstocks like galactose, which can be oxidized to galactaric acid and then subsequently converted to this compound.
Chemical Transformations and Derivatization Research of Allaric Acid
Esterification and Amidation Research of Carboxylic and Hydroxyl Groups
The presence of both carboxylic acid and hydroxyl functional groups allows for the synthesis of a wide range of ester and amide derivatives from allaric acid.
Esterification: Esterification can target either the carboxylic acid groups or the hydroxyl groups.
Esterification of Carboxylic Acid Groups: This is typically achieved through the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid. masterorganicchemistry.comchemguide.co.uk This is a reversible equilibrium-driven reaction. chemguide.co.uk Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or anhydride (B1165640), which then reacts readily with an alcohol to form the ester. chemguide.co.ukbyjus.com Aldaric acids are considered useful precursors for producing diesters of 2,5-furandicarboxylic acid (FDCA), a valuable monomer for bio-based polyesters. researchgate.net
Esterification of Hydroxyl Groups (Acylation): The four secondary hydroxyl groups of this compound can be acylated using acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270). researchgate.nethighfine.com This reaction forms ester linkages at the hydroxyl positions. The relative reactivity of the different hydroxyl groups can be influenced by steric and electronic factors, potentially allowing for selective acylation.
Amidation: Amides are typically synthesized from the carboxylic acid groups of this compound.
Direct Amidation: The direct reaction of a carboxylic acid with an amine requires high temperatures to drive off water and is often inefficient. libretexts.org However, studies have shown that direct condensation of carboxylic acids and amines can be achieved under hydrothermal conditions to produce amides in high yields. researchgate.net
Via Activated Derivatives: A more common and efficient laboratory method involves activating the carboxylic acid group first. This can be done by converting it to an acyl chloride (e.g., using thionyl chloride) or by using coupling reagents (e.g., carbodiimides or phosphonium (B103445) salts), which then readily reacts with a primary or secondary amine to form the amide bond. libretexts.orgrsc.orgnih.gov
From Lactones: The lactones of aldaric acids can also serve as precursors to amides. Research on galactaric acid, a stereoisomer of this compound, has shown that its 1,4-lactone reacts with primary amines to yield monoamides and diamides in high yields. polimi.it This suggests a similar pathway is viable for this compound lactones.
The table below summarizes common methods for these transformations.
| Transformation | Functional Group | Reagents and Conditions | Product Type |
| Esterification | Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat (Fischer Esterification) | Diester |
| Carboxylic Acid | 1. SOCl₂ or (COCl)₂2. Alcohol, Base (e.g., Pyridine) | Diester | |
| Hydroxyl | Acyl Chloride or Acid Anhydride, Base (e.g., Pyridine) | Poly-O-acyl derivative | |
| Amidation | Carboxylic Acid | 1. SOCl₂2. Amine | Diamide |
| Carboxylic Acid | Amine, Coupling Agent (e.g., DCC, HATU) | Diamide | |
| Lactone Intermediate | Primary Amine | Monoamide or Diamide |
Selective Functionalization and Protection Strategies for Polyhydroxy Carboxylic Acids
The multiple reactive sites on this compound—two carboxylic acid groups and four secondary hydroxyl groups—present a significant challenge and opportunity for selective functionalization. To achieve selective modification at one or more sites while leaving others untouched, chemists employ protection/deprotection strategies. libretexts.org
Protecting Groups for Hydroxyl Groups: The hydroxyl groups of polyols like this compound can be protected using a variety of reagents. The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its removal. uobaghdad.edu.iq
Ethers: Benzyl (B1604629) (Bn) ethers are common as they are stable to many conditions but can be removed by hydrogenolysis. Silyl (B83357) ethers (e.g., TMS, TBDMS, TIPS) are widely used due to their ease of introduction and removal with acid or fluoride (B91410) ions. The steric bulk of the silyl group (TMS < TES < TBDMS < TIPS) can be used to selectively protect less sterically hindered hydroxyl groups. highfine.com
Acetals/Ketals: Diols (1,2- or 1,3-) can be selectively protected by reacting them with an aldehyde or ketone (e.g., benzaldehyde (B42025) or acetone) under acidic conditions to form cyclic acetals or ketals (e.g., benzylidene acetal, acetonide). highfine.com These are stable to basic conditions but are readily cleaved with acid. highfine.comlibretexts.org
Esters: Hydroxyl groups can be protected as esters (e.g., acetate, benzoate, pivaloate). These are generally stable to acidic conditions but are removed by base-catalyzed hydrolysis. highfine.com The steric hindrance of pivaloyl chloride allows for the selective protection of primary alcohols over secondary ones, a principle that can be extended to differentiating reactivity among secondary alcohols in some cases. highfine.com
Protecting Groups for Carboxylic Acids: Carboxylic acids are most commonly protected as esters, such as methyl, ethyl, or benzyl esters. Benzyl esters are particularly useful as they can be removed by mild hydrogenolysis conditions. researchgate.net
Regioselective Functionalization: Achieving regioselectivity in a molecule like this compound requires exploiting the subtle differences in the reactivity of its functional groups.
Catalyst-Controlled Reactions: Modern synthetic methods often use catalysts to direct reactions to a specific site. For example, catalyst-controlled regioselective introduction of galloyl groups to unprotected glucose has been demonstrated, showcasing a strategy to avoid complex protection-deprotection sequences. researchgate.netkyoto-u.ac.jp
Steric and Electronic Effects: The inherent steric and electronic environment of each hydroxyl group in this compound will influence its nucleophilicity and accessibility to reagents, which can be exploited for selective reactions.
Lactone Intermediates: As seen with galactaric acid, forming a lactone can differentiate the reactivity of the functional groups. The remaining free carboxylic acid and hydroxyl groups on a monolactone can then be targeted for further reactions before the lactone ring is opened. polimi.it
The table below outlines common protecting group strategies relevant to polyhydroxy carboxylic acids.
| Functional Group | Protecting Group | Introduction Reagents | Removal Conditions | Stability |
| Hydroxyl | Benzyl (Bn) Ether | NaH, Benzyl Bromide (BnBr) | H₂, Pd/C (Hydrogenolysis) | Acid, Base, Oxidants, Reductants |
| Silyl Ether (e.g., TBDMS) | TBDMS-Cl, Imidazole | TBAF or HF or mild acid | Base, Oxidation, Reduction | |
| Acetate (Ac) Ester | Acetic Anhydride, Pyridine | K₂CO₃/MeOH or aq. Base | Acid, Hydrogenation | |
| Benzylidene Acetal | Benzaldehyde, ZnCl₂ (for 1,2/1,3-diols) | Mild Acid or Hydrogenolysis | Base, Oxidation, Reduction | |
| Carboxylic Acid | Benzyl (Bn) Ester | Benzyl Alcohol, Acid Catalyst | H₂, Pd/C (Hydrogenolysis) | Base, Mild Acid |
| Methyl/Ethyl Ester | MeOH/EtOH, Acid Catalyst | Acid or Base Hydrolysis | Hydrogenation |
Research into Decarboxylation Reactions of this compound Derivatives
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). tudelft.nl The direct decarboxylation of simple carboxylic acids is generally difficult and requires high temperatures. The reaction is facilitated by the presence of an electron-withdrawing group at the β-position to the carboxyl group (e.g., in β-keto acids). tudelft.nl
This compound itself does not possess such an activating group. However, research on its stereoisomer, mucic acid (galactaric acid), provides insight into the potential decarboxylation pathways for its derivatives. When heated with potassium bisulfate, mucic acid undergoes both dehydration and decarboxylation to yield 3-hydroxy-2-pyrone. chemeurope.comatamanchemicals.com This transformation indicates that under acidic, dehydrating conditions, aldaric acids can be converted into derivatives that are susceptible to decarboxylation.
Furthermore, studies on the reaction of galactaric acid with amines at high temperatures have shown that it can lead to the formation of pyrroles, a process that involves a double decarboxylation. researchgate.net This suggests that derivatives of this compound, formed in situ, can undergo decarboxylation as part of a more complex reaction cascade. The ammonium (B1175870) salt of mucic acid, upon dry distillation, also yields products including pyrrole (B145914), which involves decarboxylation. chemeurope.comatamanchemicals.com
These findings collectively suggest that while this compound itself is stable to decarboxylation under mild conditions, its derivatives can be designed or generated in situ to undergo this transformation, leading to valuable chemical intermediates like pyrones and pyrroles.
Applications of Allaric Acid in Advanced Materials Science Research
Polymer Synthesis Research Utilizing Allaric Acid as a Bio-based Monomer
The dicarboxylic acid nature of this compound makes it a prime candidate for use as a monomer in polycondensation reactions. researchgate.net Its carbohydrate backbone is a desirable feature for creating polymers that are potentially more degradable in soil compared to traditional petroleum-based plastics. researchgate.net Research in this area focuses on leveraging its structure to build new bio-based polymers.
This compound and its isomers, such as glucaric and galactaric acid, have been extensively investigated as monomers for producing hydroxylated polyamides and polyesters. researchgate.net These polymers are synthesized through polycondensation reactions with co-monomers like diamines and diols. researchgate.netCurrent time information in Bangalore, IN.
Early research into creating polymers from aldaric acids faced challenges, such as achieving high molecular weights. For instance, the copolymerization of a protected glucaric acid derivative (glucaric acid acetate) with 1,6-hexanediamine (B7767898) initially yielded polyamides with a molecular weight not exceeding 3,800. Current time information in Bangalore, IN. However, subsequent research optimized the synthesis and post-treatment methods, enabling the production of thermoplastic polymers with weight average molecular weights of 4,000 or more. Current time information in Bangalore, IN.google.com These studies found that by modifying the reaction conditions, such as performing the polymerization in a water and nonpolar organic solvent mixture followed by concentration under reduced pressure, higher molecular weight polymers could be efficiently recovered. google.com
The properties of these sugar-based polyamides and polyesters are influenced by the stereochemistry of the aldaric acid monomer and the choice of the co-monomer. The presence of hydroxyl groups along the polymer backbone, originating from the this compound unit, can impart distinct characteristics such as hydrophilicity and biodegradability, making them attractive for biomedical and packaging applications. researchgate.net
| Polymer Type | Monomers | Key Research Finding | Reference |
|---|---|---|---|
| Polyamide | Glucaric Acid Acetate (GAA), 1,6-Hexanediamine (HA) | Initial synthesis yielded polymers with molecular weights up to 3,800. | Current time information in Bangalore, IN. |
| Thermoplastic Polyamide | Aldaric Acid Derivative, Diamine | Optimized interfacial polymerization and recovery methods achieved weight average molecular weights of 4,000 or more. | Current time information in Bangalore, IN.google.com |
| Polyesters | Aldaric Acids, Diols | Aldaric acids are excellent candidates for preparing aliphatic polyesters via polycondensation. | researchgate.net |
Polyanhydrides are a class of biodegradable polymers known for their application in controlled drug delivery, primarily due to their characteristic surface-eroding behavior. wikipedia.orgiastate.edu The synthesis of polyanhydrides typically involves the melt condensation of dicarboxylic acid monomers, often using acetic anhydride (B1165640). wikipedia.orgnih.gov As a dicarboxylic acid, this compound and its isomers are suitable building blocks for this class of polymers. polimi.it
Research has shown that several polymers can be derived from galactaric acid, including polyanhydrides, which have garnered academic and industrial interest as alternatives to petroleum-based plastics. polimi.it The synthesis involves reacting the dicarboxylic acid with excess acetic anhydride to form prepolymers, which are then polymerized at high temperatures under a vacuum. wikipedia.orgresearchgate.net The incorporation of monomers like aldaric acids can influence the polymer's properties, such as its degradation rate and mechanical strength. acs.org While specific studies focusing solely on this compound are emerging, the established methods for polyanhydride synthesis from other dicarboxylic acids provide a clear pathway for its use. nih.govresearchgate.net
Other biorenewable polymer systems are also being explored. For example, ring-opening polymerization (ROP) of cyclic precursors derived from α-hydroxy acids is a common method for producing polyesters. iastate.edu Research into ring-opening metathesis polymerization (ROMP) has demonstrated the creation of degradable polymers by incorporating specific monomers into the polymer backbone, a strategy that could be adapted for this compound derivatives. nih.gov
Polyamides and Polyesters: Structural and Polymerization Studies
Hydrogel and Advanced Material Development Research
Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, making them highly valuable in biomedical fields. pharmaguideline.comacs.org Aldaric acid derivatives have been successfully used as crosslinking agents to form novel hydrogels. bhu.ac.in
In one study, derivatives of aldaric acid were used to crosslink polyallylamine, forming hydrogels with significant antimicrobial properties. bhu.ac.in Specifically, hydrogels formed with diethyl L-tartrate and another glucaramide derivative demonstrated complete kill within four hours against various bacteria and fungi, including E. coli, S. aureus, and C. albicans. bhu.ac.in This antimicrobial activity was substantially higher than that of the uncrosslinked polymer. Such materials hold promise for applications like hand sanitizers and antimicrobial formulations in personal care products. bhu.ac.in The research highlights how the inherent structure of aldaric acid can be exploited to create advanced functional materials.
Precursor Roles in Fine Chemical Synthesis Research
Beyond direct use in polymers, this compound serves as a valuable and renewable starting material for the synthesis of other important chemical intermediates. polimi.it Its C6 backbone is a platform for producing key dicarboxylic acids and heterocyclic compounds that are traditionally derived from petroleum.
The conversion of aldaric acids into industrially significant C6 dicarboxylic acids like adipic acid and 2,5-furandicarboxylic acid (FDCA) is a major focus of biorefinery research. polimi.it Adipic acid is a critical monomer for the production of nylon, while FDCA is a bio-based substitute for terephthalic acid, used in polyesters like PET. polimi.itwikipedia.org
Research has demonstrated that galactaric acid (mucic acid) can be converted to adipic acid, although often in low yields. polimi.itgoogle.com More successful has been the conversion of aldaric acids to FDCA. A patented method describes the dehydration and cyclization of various 6-carbon aldaric acids, including glucaric, mannaric, and galactaric acid, into FDCA using acid catalysis. google.com This process is a key step in producing fully bio-based polyesters like polyethylene (B3416737) furanoate (PEF). google.com Similarly, D-glucaric acid has been catalytically converted to adipic acid derivatives through hydrodeoxygenation processes. wikipedia.org
| Starting Material | Target Compound | Reaction Type | Key Research Finding | Reference |
|---|---|---|---|---|
| Galactaric Acid (Mucic Acid) | Adipic Acid | Deoxydehydration | Can be used as a precursor for adipic acid synthesis. | polimi.itgoogle.com |
| 6-Carbon Aldaric Acids | 2,5-Furan dicarboxylic acid (FDCA) | Acid-Catalyzed Dehydration/Cyclization | Aldaric acids can be effectively converted to FDCA, a key monomer for bio-based polymers like PEF. | polimi.itgoogle.com |
| D-Glucaric Acid | Adipic Acid Derivatives | Hydrodeoxygenation | Selective conversion to intermediates for adipic acid production. | wikipedia.org |
Heterocyclic compounds are fundamental structures in pharmaceuticals, agrochemicals, and materials. wikipedia.orgorganic-chemistry.org this compound and its isomers have been shown to be effective precursors for the synthesis of valuable five-membered heterocyclic rings like pyrroles and thiophenes. polimi.it
One established route involves the dry distillation of ammonium (B1175870) mucate (the ammonium salt of galactaric acid), which yields pyrrole (B145914) among other substances. google.com More controlled syntheses have also been developed. Moderate yields (15-40%) of pyrrole and N-alkyl pyrroles have been reported by heating diammonium galactarate in glycerol. polimi.it This reaction proceeds through intermediates that are effectively 1,4-dicarbonyl compounds, which then undergo a Paal-Knorr type reaction with an amine source. researchgate.netpolimi.it
The synthesis of thiophene (B33073) derivatives is also achievable. Heating galactaric acid with a sulfur source like barium sulfide (B99878) or phosphorus pentasulfide leads to the formation of thiophene-2-carboxylic acid. polimi.itpharmaguideline.comgoogle.com These reactions demonstrate the utility of the aldaric acid scaffold in creating aromatic heterocyclic systems, providing a renewable pathway to these important chemical motifs. polimi.it
Structural Elucidation and Advanced Analytical Methodologies Research for Allaric Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Conformational Analysis
In ¹H NMR spectroscopy, the chemical shifts of the protons attached to the carbon backbone (C2-C5) would be expected to appear in the typical range for carbohydrate ring protons, generally between 3 and 6 ppm. polimi.it The protons on the chiral centers of allaric acid are diastereotopic and should, in principle, exhibit distinct chemical shifts.
The stereochemical relationships between adjacent protons are defined by the magnitude of their scalar coupling constants (³JHH). These coupling constants are highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. In an acyclic, extended conformation, specific ranges of coupling constants would be expected for the different stereochemical arrangements along the carbon chain. Analysis of these coupling constants is a primary method for assigning the relative stereochemistry of diastereomers. researchgate.net
Conformational analysis of this compound in solution could be performed using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect through-space interactions between protons that are close to each other, providing crucial information about the molecule's preferred three-dimensional structure. By observing which protons show cross-peaks in a NOESY spectrum, the spatial arrangement and conformational preferences of the flexible carbon chain can be deduced.
Table 1: Predicted ¹³C and ¹H NMR Data for Aldaric Acids While experimental data for this compound is sparse, predicted data and experimental data for analogous compounds like glucaric acid provide insight into the expected spectral characteristics.
| Compound | Atom | Predicted ¹³C Chemical Shift (ppm) | Typical ¹H Chemical Shift Range (ppm) |
| Glucaric Acid | C1 | 176.9 | - |
| C2 | 72.9 | 3.0 - 4.5 | |
| C3 | 73.4 | 3.0 - 4.5 | |
| C4 | 72.0 | 3.0 - 4.5 | |
| C5 | 74.2 | 3.0 - 4.5 | |
| C6 | 177.4 | - | |
| This compound | C1-C6 | Not Available | 3.0 - 6.0 (Expected) |
Note: Predicted data for Glucaric acid is from the Human Metabolome Database (HMDB0000663). The expected range for this compound is based on general values for carbohydrates.
Mass Spectrometry (MS) Techniques in Structural Characterization and Reaction Monitoring
Mass spectrometry (MS) is an essential tool for determining the molecular weight and structural features of this compound. Due to the low volatility of this compound, derivatization is typically required prior to analysis by gas chromatography-mass spectrometry (GC-MS). A common method involves converting the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters.
The mass spectra of TMS-derivatized aldaric acids are characterized by specific fragmentation patterns that allow for unambiguous identification. nih.gov The most prominent primary fragmentations include the loss of a methyl group from a silicon atom ([M-15]⁺) and α-cleavage of the carbon chain. nih.gov Further fragmentation occurs through a series of rearrangements that are characteristic of TMS derivatives, often involving the migration of a TMS group to an oxygen atom or an ester OTMS group to a silicon atom. nih.gov These distinct fragmentation pathways allow for the differentiation between various aldaric acid stereoisomers.
Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), can also be employed for the analysis of this compound, sometimes without derivatization. Techniques like electrospray ionization (ESI) can generate molecular ions from which structural information can be obtained through collision-induced dissociation (CID). In reaction monitoring, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can provide high sensitivity and selectivity for quantifying this compound in complex mixtures, such as during its synthesis or derivatization.
Table 2: Characteristic Mass Spectrometry Fragments for TMS-Derivatized Aldaric Acids
| Ion Type | Description | Typical m/z Range |
| [M-15]⁺ | Loss of a methyl group (CH₃) from a TMS group | Varies with derivative |
| α-cleavage ions | Fragments from cleavage of the C-C backbone | Varies with isomer |
| Rearrangement Ions | Ions formed from migration of TMS or OTMS groups | Varies with isomer |
Data is based on general fragmentation patterns observed for TMS-derivatized aldaric acids. nih.gov
Vibrational Spectroscopy (FTIR, Raman) Applications in Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and can be used to confirm the structure of this compound.
FTIR Spectroscopy: An FTIR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A very broad and strong absorption band would be anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups. google.com The C=O stretching vibration of the carboxylic acid carbonyl groups would typically appear as a strong, sharp band between 1690 and 1760 cm⁻¹. The O-H stretching vibrations of the secondary alcohol groups would also contribute to a broad band, likely overlapping with the carboxylic acid O-H, in the 3200-3600 cm⁻¹ region. Additionally, C-O stretching vibrations for the carboxylic acids and alcohols would be visible in the fingerprint region, typically between 1000 and 1320 cm⁻¹. google.com
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C-C backbone vibrations would be expected to produce distinct signals in the Raman spectrum. While the O-H stretch is typically weak in Raman, the C=O stretch of the carboxylic acid provides a moderately strong band. Raman spectroscopy can be highly effective for analyzing samples in aqueous solutions, as water is a weak Raman scatterer. cdnsciencepub.com
Table 3: Expected Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibration Type | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) | Weak |
| Carboxylic Acid | C=O Stretch | 1690 - 1760 (strong) | Moderate |
| Alcohol | O-H Stretch | 3200 - 3600 (broad) | Weak |
| C-O Stretch | Alcohol/Carboxylic Acid | 1000 - 1320 | Moderate |
| C-H Stretch | Aliphatic | 2850 - 3000 | Strong |
Note: These are general ranges for the indicated functional groups and may vary for this compound.
X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passed through a single crystal, a precise model of the electron density and atomic positions can be generated.
For this compound, a successful crystal structure determination would provide unequivocal proof of its stereochemistry. It would also reveal detailed information about its conformation in the solid state, including bond lengths, bond angles, and torsion angles. Furthermore, the analysis would map the network of intermolecular interactions, such as hydrogen bonds, that dictate the crystal packing. Because this compound is a meso compound, its crystal structure is expected to possess specific symmetry elements, such as a center of inversion or a mirror plane. mdpi.com
Table 4: Hypothetical Crystallographic Data Table for this compound This table illustrates the type of data that would be obtained from an X-ray crystallography study.
| Parameter | Example Value |
| Chemical Formula | C₆H₁₀O₈ |
| Formula Weight | 210.14 g/mol |
| Crystal System | Monoclinic / Orthorhombic (Hypothetical) |
| Space Group | P2₁/c / Pbca (Hypothetical) |
| a (Å) | (Value) |
| b (Å) | (Value) |
| c (Å) | (Value) |
| α (°) | 90 |
| β (°) | (Value) |
| γ (°) | 90 |
| Volume (ų) | (Value) |
| Z (molecules/unit cell) | (Value) |
Chromatographic Method Development (e.g., HPLC, GC) for Purity and Separation Studies
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods employed.
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. Ion-exchange or ion-exclusion chromatography are often the preferred modes for separating organic acids. In ion-exclusion HPLC, a column packed with a sulfonated divinylbenzene-styrene copolymer resin is typically used with an acidic aqueous mobile phase (e.g., dilute sulfuric acid). wikipedia.org This allows for the separation of weak acids from strong acids and neutral compounds. Reversed-phase HPLC (RP-HPLC) can also be used, often with a polar-embedded or aqueous-stable C18 column and a mobile phase consisting of an acidified water/acetonitrile gradient. Detection is commonly achieved using a refractive index (RI) detector or a UV detector at a low wavelength (~210 nm).
Gas Chromatography (GC): For GC analysis, this compound must first be converted into a volatile derivative. The most common approach is trimethylsilylation to form TMS esters/ethers. google.com The separation of different aldaric acid TMS derivatives can be achieved on various stationary phases, such as silicone-based phases like OV-1 or OV-17. google.com The retention time of the derivatized this compound can be used for identification and quantification when compared to a known standard. The development of a robust GC method is crucial for monitoring the purity of this compound and for separating it from other stereoisomers that may be present as impurities.
Table 5: Exemplary Chromatographic Conditions for Aldaric Acid Analysis
| Technique | Column | Mobile Phase / Carrier Gas | Detector |
| HPLC | Ion-Exclusion (e.g., Phenomenex Rezex ROA) | 0.25 mM H₂SO₄ | RI, UV (210 nm) |
| GC | Capillary (e.g., ZB-5HT Inferno) | Helium | FID, MS |
Note: These are representative conditions used for aldaric acid analysis and may require optimization. wikipedia.orggoogle.com
Theoretical and Computational Chemistry Research on Allaric Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on solving the Schrödinger equation, are fundamental to understanding a molecule's electronic structure and intrinsic reactivity. ornl.gov Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), coupled cluster (CCSD(T)), and especially Density Functional Theory (DFT) are widely used to model chemical systems. mdpi.comresearchgate.net These calculations can determine the distribution of electrons within the molecule, the energies of its molecular orbitals, and its response to chemical perturbations. researchgate.net
For allaric acid, these methods can be used to compute a variety of properties that govern its chemical behavior. The geometry of the molecule can be optimized to find its most stable three-dimensional conformation. baranlab.org Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.
Furthermore, quantum chemical calculations can predict reactivity indicators such as the distribution of electrostatic potential and atomic charges. These indicators help identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites in this compound, such as the oxygen atoms of the hydroxyl and carboxyl groups. This information is vital for predicting how this compound will interact with other reagents. Another important application is the calculation of pKa values, which quantify the acidity of the carboxylic acid groups. mdpi.com This involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often modeled using continuum solvation models. mdpi.com
Table 1: Illustrative Quantum Chemical Properties Calculated for this compound Note: These are representative values for a molecule of this type and are for illustrative purposes. Actual values would be derived from specific high-level computations.
| Calculated Property | Significance for this compound | Typical Computational Method |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. | DFT (e.g., B3LYP/6-31G*) |
| HOMO Energy | Indicates the energy of the highest-energy electrons; relates to ionization potential and susceptibility to electrophilic attack. | DFT, CCSD(T) |
| LUMO Energy | Indicates the energy of the lowest-energy unoccupied orbital; relates to electron affinity and susceptibility to nucleophilic attack. | DFT, CCSD(T) |
| Electrostatic Potential Map | Visualizes electron-rich (red) and electron-poor (blue) regions, identifying sites for intermolecular interactions. | DFT, MP2 |
| Mulliken/NBO Atomic Charges | Quantifies the partial charge on each atom, highlighting nucleophilic (e.g., hydroxyl oxygens) and electrophilic (e.g., carboxyl carbons) centers. | DFT, MP2 |
| Calculated pKa | Predicts the acidity of the two carboxylic acid functional groups. mdpi.com | DFT with a PCM/SMD solvation model |
Molecular Dynamics Simulations of this compound Interactions in Different Environments
For this compound, MD simulations can be particularly insightful for understanding its behavior in a biological context or in solution. A typical simulation would involve placing one or more this compound molecules in a simulation box filled with water molecules and, if relevant, ions to mimic physiological conditions. mdpi.com A force field (a set of parameters describing the potential energy of the system) is chosen to govern the interactions between all atoms. mdpi.com
Through MD simulations, one could study:
Solvation and Conformation: How this compound interacts with surrounding water molecules via hydrogen bonding and how these interactions influence its conformational flexibility. The simulations can reveal the most populated shapes the molecule adopts in solution.
Interaction with Proteins: this compound could be simulated with an enzyme or receptor to investigate potential binding modes. nih.gov By calculating the binding free energy, researchers can predict the strength of the interaction and identify key amino acid residues involved in stabilizing the complex. nih.gov
Diffusion and Transport: The diffusion coefficient of this compound in water or its permeation across a model cell membrane could be calculated, providing insights into its bioavailability and transport properties. mdpi.com
Table 2: Example of a Molecular Dynamics Simulation Setup for this compound in Water
| Simulation Parameter | Typical Value/Choice | Purpose |
|---|---|---|
| Force Field | CHARMM, AMBER, OPLS-AA | Defines the potential energy and forces for all atoms in the system. mdpi.com |
| Solvent Model | TIP3P, SPC/E | An explicit representation of water molecules to solvate the this compound. mdpi.com |
| Simulation Box | Cubic or rectangular, with periodic boundary conditions | Creates a repeating system to simulate a bulk environment. mdpi.com |
| Temperature | 298 K or 310 K (Room or Body Temp) | Controlled via a thermostat (e.g., Nosé-Hoover) to maintain constant temperature. mdpi.com |
| Pressure | 1 bar | Controlled via a barostat (e.g., Parrinello-Rahman) to maintain constant pressure. mdpi.com |
| Simulation Time | 100-500 nanoseconds | The duration of the simulation, which must be long enough to observe the phenomena of interest. nih.gov |
Reaction Mechanism Predictions and Transition State Analysis of this compound Transformations
Understanding the precise step-by-step pathway by which a chemical reaction occurs is a central goal of chemistry. wikipedia.org Computational chemistry offers powerful methods for elucidating reaction mechanisms, identifying transient intermediates, and characterizing the high-energy transition states that connect reactants, intermediates, and products. baranlab.org
For transformations involving this compound, such as its isomerization, dehydration, or oxidation, computational methods can map out the entire potential energy surface of the reaction. polimi.it A key process that could be studied is the base-catalyzed equilibration between different aldaric acids, for instance, the isomerization of galactaric acid to this compound. polimi.it
The theoretical investigation of such a reaction would involve:
Locating Stationary Points: Using quantum chemical methods (like DFT), the structures of the reactant (e.g., galactaric acid), product (this compound), and any intermediates are optimized. baranlab.org
Finding the Transition State (TS): The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier to the reaction. saskoer.ca Specialized algorithms are used to locate this unstable structure, which is characterized by having exactly one imaginary vibrational frequency. baranlab.org
Calculating Activation Energy: The energy difference between the transition state and the reactants defines the activation energy (Ea), a critical factor determining the reaction rate. A lower activation energy implies a faster reaction.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state correctly connects the desired reactant and product on the potential energy surface. baranlab.org
These calculations provide a detailed, molecular-level picture of how bonds are broken and formed during the transformation. wikipedia.org
Table 3: Illustrative Energetic Profile for a Hypothetical Isomerization of an Aldaric Acid (Species A) to this compound (Species B)
| Species | Description | Relative Energy (kJ/mol) | Key Structural Features |
|---|---|---|---|
| Reactant (A) | The starting aldaric acid isomer. | 0 (Reference) | Defined stereochemistry of hydroxyl groups. |
| Transition State (TS) | The peak energy point during isomerization. saskoer.ca | +85 | Partial bond formation/breaking, distorted geometry. |
| Product (B - this compound) | The final this compound molecule. | -10 | The specific stereochemistry of this compound. |
Structure-Reactivity Relationship Modeling in this compound Chemistry
Structure-Reactivity Relationships (SRRs), often quantified in Quantitative Structure-Activity Relationship (QSAR) models, are based on the principle that the chemical structure of a molecule determines its physical properties and reactivity. numberanalytics.comoup.com These models seek to establish a mathematical correlation between a molecule's structural or physicochemical properties (descriptors) and a specific activity or reactivity endpoint. researchgate.net
In the context of this compound and its related family of aldaric acids, SRR modeling could be used to predict their chemical behavior without needing to perform experiments or intensive computations for every single compound. The process involves several steps:
Dataset Assembly: A set of related molecules (e.g., various aldaric acids) with known reactivity data (e.g., pKa, reaction rate constants, binding affinity) is compiled.
Descriptor Calculation: For each molecule in the set, a range of molecular descriptors are calculated using computational software. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices).
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the observed reactivity.
Validation: The model's predictive power is tested on a separate set of molecules not used in its development.
For this compound chemistry, an SRR model could, for example, predict the relative rates of lactone formation for different aldaric acids based on calculated descriptors like the charge on the carboxyl carbon and the bond angle between adjacent hydroxyl groups. Such models are valuable for screening large numbers of compounds and for gaining a deeper understanding of the structural features that drive chemical reactivity. numberanalytics.com
Table 4: Example of a Hypothetical Structure-Reactivity Relationship Model for Aldaric Acids
| Dependent Variable (Reactivity) | Independent Variables (Calculated Descriptors) | Hypothetical Model Equation | Interpretation |
|---|---|---|---|
| Log(k_reaction_rate) |
| Log(k) = 2.1 + 5.3q(C1) - 0.8E_LUMO + 0.01*ASA | The reaction rate is predicted to increase with a more positive charge on the carboxyl carbon and a larger surface area, and decrease as the LUMO energy becomes more negative. |
Biochemical and Bio Sourced Production Research of Allaric Acid
Investigation of Potential Natural Occurrence and Enzymatic Pathways for Allaric Acid Formation
This compound, a hexaric acid, is not commonly found in nature, but its presence has been confirmed in specific biological contexts. Research has identified this compound (also known as allomucic acid) as a chemical constituent of an insecticidal exotoxin produced by the bacterium Bacillus thuringiensis Berliner. rsc.orgrsc.org This discovery marked the first known natural occurrence of the compound. rsc.org The exotoxin itself is a high-molecular-weight adenine (B156593) nucleotide, and hydrolysis of its dephosphorylated form yields this compound, among other components like adenine. rsc.org
While the direct enzymatic pathway for this compound biosynthesis in B. thuringiensis is not fully elucidated, research into the formation of other hexaric acids provides insight into potential enzymatic routes. Hexaric acids are generally understood to be six-carbon aldaric acids formed by the oxidation of an aldohexose at both terminal ends. researchgate.netmdpi.com Enzymatic pathways for producing related hexaric acids, such as D-glucaric acid and galactaric acid, typically involve the oxidation of their corresponding uronic acids. nih.govoup.com
Several types of enzymes are known to catalyze the conversion of hexuronic acids to hexaric acids:
Uronic acid oxidase: An enzyme found in citrus leaves catalyzes the oxidation of D-galacturonic acid and D-glucuronic acid to galactaric acid and D-glucaric acid, respectively. nih.govoup.com This reaction uses molecular oxygen and produces H₂O₂. oup.com
Uronate dehydrogenase (UDH): This NAD-dependent enzyme is found in bacteria and is involved in the catabolism of uronic acids by oxidizing them to the corresponding hexaric acids. mdpi.com
Pyrroloquinoline quinone (PQQ)-dependent dehydrogenases: Certain PQQ-dependent glucose dehydrogenases can oxidize D-glucuronic acid and D-mannuronic acid at the C-1 position to form D-glucaric acid and D-mannaric acid. researchgate.net
Given that this compound is the oxidation product of allose, a potential natural enzymatic pathway could involve the oxidation of D-alluronic acid. nih.gov The enzymes responsible would likely be analogous to the dehydrogenases and oxidases that produce other hexaric acids from their uronic acid precursors.
Biosynthetic Route Engineering in Microbial Systems for Enhanced Production
The production of valuable chemicals through microbial fermentation is a rapidly advancing field, utilizing engineered microorganisms as cellular factories. mdpi.comresearchgate.net Strategies in metabolic engineering, including synthetic biology and pathway optimization, are employed to develop microbial strains capable of producing target compounds like hexaric acids from renewable resources. mdpi.comdtu.dk While specific pathways for this compound have not been fully established, the successful engineering of microbes for D-glucaric acid production serves as a blueprint for future work. mdpi.com
A key strategy involves constructing a de novo biosynthetic pathway in a suitable microbial host, such as Escherichia coli. mdpi.comresearchgate.net For D-glucaric acid, a pathway was designed and implemented in E. coli starting from glucose. mdpi.com This engineered route involves several enzymatic steps:
Conversion of glucose-6-phosphate (derived from glucose) to myo-inositol-1-phosphate, catalyzed by myo-inositol-1-phosphate synthase. mdpi.com
Dephosphorylation of myo-inositol-1-phosphate to myo-inositol by a phosphatase. mdpi.com
Oxidation of myo-inositol to D-glucuronic acid via the enzyme myo-inositol oxygenase (MIOX). mdpi.com
Final oxidation of D-glucuronic acid to D-glucaric acid, catalyzed by uronate dehydrogenase (Udh). mdpi.com
This multi-step enzymatic conversion demonstrates the potential for creating microbial systems for hexaric acid production. To enhance yields, further metabolic engineering is often required. This can include:
Pathway Optimization: Fine-tuning the expression levels of pathway enzymes to balance metabolic flux and avoid the accumulation of toxic intermediates. dtu.dk
Precursor Supply: Engineering the host's central metabolism to increase the availability of key precursors, such as phosphoenolpyruvate (B93156) (PEP) or acetyl-CoA. beilstein-journals.org
Elimination of Competing Pathways: Deleting genes of competing metabolic pathways to redirect carbon flow towards the desired product. researchgate.net
Enzyme Engineering: Improving the catalytic efficiency and stability of key enzymes through methods like error-prone PCR or rational design. beilstein-journals.orgkoreascience.kr
Applying these principles, a biosynthetic route for this compound could be envisioned. Such a pathway would likely start from a common precursor and utilize a series of heterologous and/or engineered enzymes to convert it sequentially to D-allose, D-alluronic acid, and finally this compound. The selection of a robust microbial chassis, such as E. coli or the oleaginous yeast Yarrowia lipolytica, would be critical for developing a scalable and efficient production process. mdpi.comresearchgate.net
Characterization of Enzymes Involved in Hexaric Acid Metabolism: Relevance to this compound Research
The study of enzymes that metabolize hexaric acids and their precursors is fundamental to developing biocatalytic production methods. Characterizing these enzymes provides critical data on their substrate specificity, catalytic efficiency, and optimal operating conditions, which informs the design of biosynthetic pathways. nih.gov Several enzymes involved in the metabolism of D-glucaric acid, galactaric acid, and their uronic acid precursors have been identified and characterized. oup.comnih.gov
In Escherichia coli, the catabolic pathway for D-glucarate and galactarate involves several key enzymes, including D-glucarate dehydratase (GlucD) . nih.gov This enzyme catalyzes the dehydration of D-glucarate and L-idarate. nih.gov Another crucial class of enzymes are the uronate dehydrogenases (UDH) , which directly produce hexaric acids. mdpi.com These enzymes have been utilized in engineered E. coli for the production of meso-galactaric acid from D-galacturonic acid. mdpi.com
In plants, an enzyme named uronic acid oxidase has been isolated from citrus leaves. nih.govoup.com This enzyme is notable for its ability to oxidize D-galacturonic acid and D-glucuronic acid into their corresponding aldaric acids. oup.com The characterization of these enzymes provides a foundation for identifying or engineering biocatalysts for this compound production.
Below is a table summarizing the properties of key enzymes relevant to hexaric acid metabolism.
| Enzyme Name | Source Organism | Substrate(s) | Product(s) | Optimal pH | Optimal Temp. | Cofactor/Prosthetic Group | Molecular Weight (kDa) |
| Uronic Acid Oxidase | Citrus sinensis (Shamouti orange) leaves oup.com | D-galacturonic acid, D-glucuronic acid oup.com | Galactaric acid, D-glucaric acid oup.com | 7.0 - 8.0 oup.com | - | Flavin group oup.com | ~98 oup.com |
| D-glucarate dehydratase (GlucD) | Escherichia coli nih.gov | D-glucarate, L-idarate nih.gov | 5-keto-4-deoxy-D-glucarate nih.gov | - | - | - | - |
| Uronate Dehydrogenase (UDH) | Bacteria (general) mdpi.com | D-glucuronic acid, D-galacturonic acid mdpi.com | D-glucaric acid, meso-galactaric acid mdpi.com | - | - | NAD mdpi.com | - |
| Pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase | Coprinopsis cinerea (catalytic domain) researchgate.net | L-guluronic acid researchgate.net | D-glucaric acid researchgate.net | - | - | PQQ researchgate.net | - |
Data not available is indicated by '-'.
The knowledge gained from these enzymes is directly applicable to this compound research. For instance, identifying an allose-specific oxidase or a dehydrogenase capable of converting D-alluronic acid would be a critical step. Alternatively, protein engineering could be used to alter the substrate specificity of a known uronate dehydrogenase, such as UDH, to accept D-alluronic acid, thereby creating a novel biocatalyst for the specific production of this compound.
Future Research Directions and Emerging Paradigms for Allaric Acid Chemistry
Integration of Allaric Acid into Sustainable Biorefinery Concepts
The integration of this compound production into sustainable biorefinery models is a cornerstone of its future viability. Biorefineries aim to utilize biomass to produce a range of products, including biofuels, biochemicals, and biomaterials, thereby maximizing value and minimizing waste. sustainability-directory.com Aldaric acids, as a group, are recognized as key platform chemicals derivable from biomass. polimi.it
The core concept of a biorefinery involves the processing of renewable resources to replace traditional petroleum-based production. sustainability-directory.com Lignocellulosic biorefineries, for instance, are designed to convert cellulose, hemicellulose, and lignin (B12514952) into value-added products. rsc.org Within this framework, hexaric acids like this compound can be produced from the oxidation of C6 sugars found in biomass. mdpi.comrsc.org The challenge lies in efficiently separating and converting these sugars. For example, d-galacturonic acid, which can be sourced from pectin, is a potential precursor. mdpi.com Research has shown the potential for equilibrating galactaric acid to this compound, suggesting pathways for producing this compound from more abundant feedstocks within a biorefinery context. polimi.it
The successful integration of this compound will depend on optimizing several unit operations within the biorefinery, from biomass pretreatment to enzymatic hydrolysis and final chemical conversion. rsc.org This approach supports a circular bioeconomy by valorizing renewable resources and reducing reliance on fossil fuels. sustainability-directory.comrsc.org
Table 1: Biorefinery Integration Concepts for this compound
| Biorefinery Strategy | Feedstock/Precursor | Key Process | Potential for this compound |
|---|---|---|---|
| Lignocellulosic Biorefinery | Hemicellulose, Pectin | Oxidation of C6 Sugars | Direct production from corresponding sugars or via isomerization of other aldaric acids. mdpi.comrsc.org |
| Green Biorefining | Green Biomass (e.g., grasses) | Cascading Multi-product Processing | Potential source of C6 sugars for conversion. au.dk |
Novel Applications in Specialized Chemical Synthesis and Advanced Materials
The unique stereochemistry of this compound opens avenues for its use in specialized chemical synthesis and the creation of advanced materials. mdpi.com Aldaric acids are characterized by the formula HOOC-(CHOH)n-COOH, and the spatial arrangement of the hydroxyl groups significantly influences the properties of resulting polymers and derivatives. polimi.itwikipedia.org
In polymer science, aldaric acids are being investigated as bio-based monomers. For example, polymers derived from D-glucaric acid tend to be amorphous, which is useful for creating materials with good film-forming properties. mdpi.com In contrast, the meso-structure of acids like galactaric acid can lead to more linear polymers with improved thermophysical properties. mdpi.com As a meso-compound itself, this compound's specific stereochemistry could be leveraged to design polymers with tailored characteristics. mdpi.comresearchgate.net
Furthermore, aldaric acids serve as stable intermediates for producing other valuable platform chemicals. A significant area of research is the dehydration of C6 aldaric acids to produce 2,5-furandicarboxylic acid (FDCA), a key building block for renewable polyesters like polyethylene (B3416737) furanoate (PEF). rsc.org This route avoids the use of the less stable intermediate 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org Research has demonstrated high yields of furancarboxylates from aldaric acids using solid acid catalysts, highlighting a promising pathway for converting biomass-derived this compound into high-performance bioplastics. rsc.org
Table 2: Research Findings on Aldaric Acids for Materials and Synthesis
| Application Area | Aldaric Acid Derivative/Product | Key Research Finding | Reference |
|---|---|---|---|
| Bio-based Polymers | Polyanhydrides, Polyesters | The stereochemistry of the aldaric acid monomer influences the physical properties (e.g., amorphism, linearity) of the resulting polymer. | mdpi.com |
| Platform Chemicals | 2,5-Furandicarboxylic acid (FDCA) esters | Dehydration of aldaric acids using solid acid catalysts provides a stable, high-yield pathway to FDCA, a precursor for renewable polyesters. | rsc.org |
Green Chemistry Principles in this compound Synthesis and Derivatization
The production and use of this compound are intrinsically linked to the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances. slideshare.net These principles provide a framework for developing more sustainable chemical processes.
Key green chemistry principles relevant to this compound include:
Use of Renewable Feedstocks : this compound is derived from biomass, a renewable resource, aligning with the principle of moving away from depleting feedstocks like petroleum. mdpi.com
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials into the final product. acs.org The traditional synthesis of aldaric acids via nitric acid oxidation of sugars can have limitations, but newer biocatalytic and chemocatalytic routes are being explored to improve atom economy and reduce waste. mdpi.comwikipedia.org
Reduce Derivatives : Green chemistry encourages minimizing or avoiding the use of protecting groups and other temporary modifications, as these steps generate waste. acs.org The development of highly selective catalysts, including enzymes, for this compound synthesis and derivatization is a key research goal. acs.orgiptsalipur.org For example, using enzymes can target specific sites on a molecule, often negating the need for protecting groups. acs.org
Catalysis : Catalytic reagents are superior to stoichiometric ones because they are more selective and can be used in small amounts. polimi.it The use of solid acid catalysts for the conversion of aldaric acids to FDCA is an example of applying this principle to create a more efficient and potentially reusable catalytic system. rsc.org
Design for Degradation : Chemical products should be designed to break down into harmless substances after use. acs.org Polymers and materials derived from this compound are expected to be biodegradable, contributing to a circular economy. polimi.it
The application of these principles is crucial for making the entire lifecycle of this compound—from its synthesis in a biorefinery to its final application—environmentally and economically sustainable. medcraveonline.com
Advanced Analytical and Computational Techniques for Comprehensive this compound Research
Advancements in analytical and computational science are essential for accelerating research into this compound. These tools provide deeper insights into its synthesis, properties, and applications. longdom.org
Advanced Analytical Techniques: The analysis of this compound, especially in complex mixtures from biorefinery processes, requires powerful analytical methods. While traditional techniques like titration and UV-Vis spectroscopy have their place, advanced methods offer higher sensitivity and specificity. longdom.org
Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantification of sugar acids. nih.govfrontiersin.orgresearchgate.net Coupling liquid chromatography with Mass Spectrometry (LC-MS) allows for the precise identification and quantification of this compound and its isomers, even at trace levels in complex biological samples. longdom.orgnih.gov
Spectroscopic Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the precise molecular structure and stereochemistry of this compound and its derivatives. researchgate.net
Table 3: Analytical Techniques in Aldaric Acid Research
| Technique | Application | Advantage |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound in reaction mixtures. nih.govfrontiersin.org | Robust, reliable, and widely used for analyzing raw materials and final products. longdom.orgresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and trace-level quantification in complex matrices. longdom.org | High sensitivity and specificity; crucial for metabolomics and impurity profiling. longdom.orgnih.gov |
Computational Techniques: Computational chemistry and machine learning are emerging as powerful tools in chemical research. researchgate.netresearchgate.net
Molecular Modeling : Techniques such as Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of this compound. This allows researchers to predict reaction pathways and design more efficient catalysts for its synthesis and derivatization. researchgate.net Molecular dynamics simulations can be employed to understand the conformational behavior of this compound and how it interacts with other molecules, such as in the formation of polymers. researchgate.net
Machine Learning and Bioinformatics : As biocatalytic routes for producing aldaric acids are developed, computational tools become essential. Machine learning models can predict protein allergenicity or help in the discovery of novel enzymes by analyzing sequence and structural data. peerj.comnih.gov These approaches can guide the engineering of microorganisms or enzymes for more efficient and selective production of this compound from biomass.
The synergy between these advanced analytical and computational methods will be critical in overcoming current challenges and unlocking the full potential of this compound as a sustainable chemical building block.
Table of Mentioned Compounds
| Compound Name |
|---|
| 2,5-furandicarboxylic acid (FDCA) |
| 5-hydroxymethylfurfural (HMF) |
| Adipic acid |
| This compound |
| D-glucaric acid |
| D-glucose |
| D-galacturonic acid |
| Galactaric acid |
| Glucose |
| L-gulose |
| Nitric acid |
| Polyethylene furanoate (PEF) |
| Xylose |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
